barium(2+);disulfamate

Description

Historical Trajectories and Evolution of Sulfamate (B1201201) Chemistry

The field of sulfamate chemistry has evolved significantly from its early beginnings. Initially, sulfamates, which contain the sulfamate anion (NH₂SO₃⁻), were primarily of interest in inorganic chemistry and in applications such as electroplating, particularly for the deposition of nickel. taylorandfrancis.com The chemistry often involved simple metallic salts of sulfamic acid.

Over time, the role of the sulfamate group has expanded dramatically, particularly in the realm of organic synthesis. A pivotal development has been the use of the N,N-dialkyl O-aryl sulfamate group as a directed metalation group (DMG). canada.ca This functionality allows for the regioselective functionalization of aromatic rings, a powerful tool in the synthesis of complex organic molecules. canada.ca More recently, sulfamates have been investigated for their potential in chemical biology and medicinal chemistry, where they are incorporated into bioactive molecules and used as reactive handles for covalent ligand-directed release strategies. acs.org This trajectory from a simple inorganic anion to a sophisticated functional group in organic and medicinal chemistry highlights the versatility and enduring relevance of sulfamate chemistry.

Foundational Principles of Barium(2+) Coordination Chemistry

Barium is an alkaline earth metal from the sixth period of the periodic table. chemicalbook.com As the Ba²⁺ cation, its coordination chemistry is primarily dictated by several key factors:

Large Ionic Radius: Barium has one of the largest ionic radii among divalent cations. This large size allows for high coordination numbers, typically ranging from 6 to 12, with 8 and 9 being quite common. doubtnut.comrsc.org This enables the barium ion to be surrounded by a large number of ligand donor atoms.

Electrostatic Bonding: The interaction between the Ba²⁺ ion and its ligands is predominantly electrostatic in nature. As a hard Lewis acid, it preferentially coordinates with hard Lewis bases, particularly oxygen- and nitrogen-containing ligands. nih.gov

Flexible Coordination Geometry: Due to the large size and the non-directional nature of the electrostatic bonding, the coordination geometry around the barium ion is highly flexible and is often determined by the steric and electronic requirements of the ligands.

Alloy Formation: Barium is known to form alloys and intermetallic compounds with a variety of other metals. chemicalbook.com

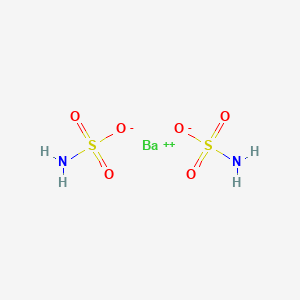

These principles are evident in its interactions with various ligands, from simple anions to complex macrocycles like crown ethers. acs.org In the context of barium(2+);disulfamate, the barium ion is coordinated by the oxygen atoms of the sulfamate anions.

Research Significance and Future Directions for this compound Systems

The research significance of this compound stems from its utility as a precursor in the synthesis of other metal sulfamates. It can be synthesized through the reaction of barium carbonate and sulfamic acid in an aqueous solution. google.com A key application involves its reaction with various metal sulfates. In these double displacement reactions, the highly insoluble barium sulfate (B86663) precipitates, leaving the desired metal sulfamate in solution. google.com For instance, it is used to produce copper sulfamate and stannous sulfamate. google.com

Studies have also been conducted on the thermal rearrangement of related compounds like barium phenylsulfamate. It was observed that the dihydrate of barium phenylsulfamate undergoes sulfonation of the aromatic nucleus upon heating, a reaction that does not occur with the anhydrous salt. acs.orgacs.org This suggests that the thermal behavior of barium sulfamate itself could be a subject for further investigation, potentially leading to novel decomposition pathways or materials.

Future research on this compound systems could explore several avenues:

Materials Science: Investigating the thermal decomposition of this compound could yield barium-containing ceramics or composites with interesting properties. The thermal decomposition of the related barium sulfate to barium oxide, sulfur dioxide, and oxygen occurs at very high temperatures (above 1500°C). chemiday.comrsc.org The decomposition of barium sulfamate would likely occur at lower temperatures and follow a different pathway.

Precursor Chemistry: Expanding its use as a precursor for a wider range of metal sulfamates, including those of rare-earth or precious metals, could be valuable for applications in catalysis or electronics.

Coordination Polymers and MOFs: While not extensively studied for this specific compound, the potential exists to use this compound as a node in the construction of coordination polymers or metal-organic frameworks (MOFs). The sulfamate ligand could act as a bridging unit, and the properties of such materials could be tuned for applications like gas sorption or selective separation. The general concept of using barium-based MOFs has been proposed for trapping radioactive barium from nuclear wastewater.

Chemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | This compound | americanelements.com |

| CAS Number | 13770-86-0 | |

| Molecular Formula | BaH₄N₂O₆S₂ | |

| Molecular Weight | 329.5 g/mol |

| Synonyms | Barium sulfamate, Barium disulphamate | |

Synthesis of Metal Sulfamates using this compound

| Reactants | Products | Reaction Type | Reference |

|---|---|---|---|

| Barium sulfamate + Stannous sulfate | Stannous sulfamate + Barium sulfate (precipitate) | Double Displacement | google.com |

Structure

2D Structure

Properties

IUPAC Name |

barium(2+);disulfamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ba.2H3NO3S/c;2*1-5(2,3)4/h;2*(H3,1,2,3,4)/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPBWPRFVGWGSOM-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

NS(=O)(=O)[O-].NS(=O)(=O)[O-].[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BaH4N2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00890721 | |

| Record name | Sulfamic acid, barium salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00890721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13770-86-0 | |

| Record name | Sulfamic acid, barium salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013770860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfamic acid, barium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfamic acid, barium salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00890721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Barium disulphamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.980 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Preparative Methodologies for Barium Sulfamates

Established Synthetic Routes for Barium(2+);Disulfamate and Its Anhydrous Forms

The most common and well-established method for synthesizing this compound in an aqueous solution involves the reaction of barium carbonate with sulfamic acid. This reaction proceeds with the evolution of carbon dioxide gas, yielding a solution of barium sulfamate (B1201201). The general reaction is as follows:

BaCO₃ + 2H₃NSO₃ → Ba(H₂NSO₃)₂ + H₂O + CO₂

This method is advantageous due to the ready availability and low cost of the reactants. The reaction is typically carried out in water at room temperature with continuous stirring to ensure complete reaction, indicated by the cessation of carbon dioxide evolution.

Another established aqueous route utilizes barium hydroxide (B78521) as the barium source. The neutralization reaction between barium hydroxide and sulfamic acid produces barium sulfamate and water:

Ba(OH)₂ + 2H₃NSO₃ → Ba(H₂NSO₃)₂ + 2H₂O

While information on the direct synthesis of anhydrous this compound is not extensively detailed in publicly available literature, its formation would likely involve the dehydration of the hydrated salt obtained from aqueous solutions. This could be achieved through controlled heating under vacuum to remove water molecules without decomposing the sulfamate anion. The precise conditions for this dehydration, such as temperature and pressure, are critical to prevent the thermal decomposition of the compound.

Exploration of Solution-Phase Synthesis Techniques

Solution-phase synthesis offers a versatile platform for controlling the purity and crystalline form of this compound.

Aqueous and Non-Aqueous Solvent Systems

Aqueous systems are the most predominantly used solvent systems for the synthesis of barium sulfamate due to the high solubility of the reactants and the product. Water serves as an effective medium for the reaction between barium carbonate or barium hydroxide and sulfamic acid, facilitating the formation of a barium sulfamate solution. This solution can then be used directly in subsequent reactions or processed to isolate the solid salt.

The exploration of non-aqueous solvent systems for the synthesis of this compound is not well-documented. However, the use of non-aqueous solvents could potentially offer advantages in controlling particle size and morphology, and in the direct synthesis of the anhydrous form by avoiding the presence of water. The choice of a suitable non-aqueous solvent would depend on the solubility of the reactants and the desired reaction conditions.

Controlled Crystallization from Solution (e.g., Temperature Reduction)

Controlled crystallization is a crucial step in obtaining pure, well-defined crystals of this compound from its aqueous solution. One common technique is temperature reduction, also known as cooling crystallization. This method involves preparing a saturated solution of barium sulfamate at an elevated temperature and then gradually cooling it. As the temperature decreases, the solubility of barium sulfamate in water lessens, leading to supersaturation and subsequent crystallization.

The rate of cooling is a critical parameter that influences the size and quality of the resulting crystals. Slow, controlled cooling generally promotes the formation of larger, more well-defined crystals, while rapid cooling can lead to the precipitation of smaller, less ordered particles. Other factors that can be controlled to influence crystallization include the initial concentration of the solution, the presence of seed crystals, and the agitation of the solution. While specific parameters for the controlled crystallization of this compound by temperature reduction are not extensively reported, the general principles of cooling crystallization are applicable.

Advanced Synthetic Approaches for Tailored Barium Sulfamate Derivatives

Advanced synthetic methods allow for the creation of barium sulfamate derivatives with specific properties, such as organic complexes.

Synthesis of Organic Barium Sulfamate Complexes (e.g., Barium diphenylamine sulfamate)

The synthesis of organic barium sulfamate complexes, such as barium diphenylamine sulfamate, involves multi-step procedures. A typical synthesis of barium diphenylamine sulfonate starts with the sulfonation of diphenylamine using concentrated sulfuric acid. The resulting diphenylamine sulfonic acid is then neutralized with a barium salt, such as barium carbonate or barium hydroxide, to yield the final product.

A general synthetic scheme is as follows:

Sulfonation: Diphenylamine is reacted with concentrated sulfuric acid at elevated temperatures.

Neutralization: The reaction mixture containing diphenylamine sulfonic acid is then treated with a slurry of barium carbonate or a solution of barium hydroxide. This neutralizes the sulfonic acid and precipitates any excess sulfate (B86663) as barium sulfate.

Purification: The desired barium diphenylamine sulfonate is then isolated from the reaction mixture, often involving filtration to remove insoluble byproducts, followed by crystallization.

This approach allows for the incorporation of organic moieties into the sulfamate structure, leading to compounds with tailored properties for specific applications, such as indicators in analytical chemistry.

Ligand Exchange Reactions in Barium Coordination Chemistry

Ligand exchange reactions are a fundamental aspect of coordination chemistry and can be applied to modify barium sulfamate complexes. In principle, the sulfamate anion or other ligands coordinated to the barium ion can be replaced by other ligands present in the reaction medium.

This compound itself is a key intermediate in a type of ligand exchange reaction where the sulfamate anion is transferred to another metal cation. In these reactions, a solution of barium sulfamate is treated with a soluble sulfate salt of another metal (e.g., nickel sulfate, copper sulfate). Due to the very low solubility of barium sulfate, it precipitates out of the solution, leaving the sulfamate of the other metal in the solution.

M-SO₄ + Ba(H₂NSO₃)₂ → M(H₂NSO₃)₂ + BaSO₄(s) (where M = another metal cation)

This precipitation-driven reaction effectively results in the exchange of the sulfate ligand on the metal with the sulfamate ligand from the barium salt. While this demonstrates the utility of barium sulfamate in facilitating ligand exchange, detailed studies on the direct substitution of the sulfamate ligand in isolated this compound complexes by other ligands are not extensively documented. The principles of coordination chemistry suggest that such reactions would be influenced by factors like the relative coordinating strength of the incoming ligand, solvent effects, and reaction conditions.

Templated Synthesis of Barium Sulfamate Architectures

The controlled crystallization of inorganic materials to form specific architectures—possessing desired size, morphology, and dimensionality—is a key objective in materials science. Templated synthesis, which utilizes structure-directing agents, offers a powerful pathway to achieve this control. While specific research on the templated synthesis of barium sulfamate is not extensively documented, the principles derived from the synthesis of analogous barium compounds, such as barium sulfate and barium carbonate, provide a strong foundation for potential synthetic strategies.

Templated synthesis can be broadly categorized into two approaches: the use of "hard" templates, which involve pre-existing solid structures, and "soft" templates, which utilize self-assembling molecular systems like surfactants or polymers.

Soft Templating Strategies: For a soluble salt like barium sulfamate, soft templating is a particularly relevant approach. This strategy employs organic molecules that self-assemble in solution to create nanoscale environments that guide the nucleation and growth of inorganic crystals.

Surfactant-Assisted Synthesis: Surfactants, such as sodium dodecyl benzene sulfonate or Triton X-114, have been successfully used in the hydrothermal synthesis of barium hexaferrite nanoparticles to prevent secondary re-crystallization and produce uniform, ultrafine particles. pnu.ac.irpnu.ac.ir A similar approach could be applied to barium sulfamate crystallization. Micelles formed by surfactants in solution could act as nano-reactors, confining crystal growth and leading to the formation of barium sulfamate nanoparticles with a controlled size distribution. Microemulsion techniques, which create stable water-in-oil or oil-in-water nanodroplets, have also been widely used to produce barium sulfate nanoparticles with well-defined morphologies and narrow size distributions. mdpi.comjuniperpublishers.com

Polymer-Directed Crystallization: Water-soluble polymers can act as crystal growth modifiers. Polymers like polyacrylic acid or polycarboxylates have been shown to effectively control the size and morphology of barium sulfate precipitates. semanticscholar.orgresearchgate.net Block copolymers, which can form complex, ordered phases in solution, offer even more sophisticated control. For instance, triblock copolymers have been used as templates to synthesize hollow barium carbonate nanoparticles and create hierarchical superstructures like rods and spheres. nih.govresearchgate.net By interacting with the growing crystal faces of barium sulfamate, a carefully selected polymer could inhibit growth in specific directions, leading to morphologies such as plates, rods, or other complex architectures.

The application of these templating strategies to barium sulfamate could unlock novel material properties and applications by enabling precise control over its solid-state structure.

Comparative Analysis with Synthesis of Related Barium Coordination Compounds

In contrast, the synthesis of barium (N,N-dimethylamino)diboranates involves a salt metathesis reaction under non-aqueous and inert atmosphere conditions. nsf.gov This method requires the use of specialized reagents like sodium (N,N-dimethylamino)diboranate and solvents such as tetrahydrofuran (THF) and diethyl ether. The synthesis often includes the use of Lewis bases like crown ethers to coordinate with the barium ion, leading to the formation of complex monomeric, dimeric, or polymeric structures. nsf.gov This highlights a significant increase in synthetic complexity compared to the preparation of simple barium salts.

The synthesis of barium formate can be achieved through a simple acid-base reaction, similar to barium sulfamate, by reacting barium carbonate with formic acid. chemicalbook.com However, more advanced techniques such as microwave-assisted synthesis have been employed to create complex, polar metal-formate frameworks, demonstrating a pathway to more intricate coordination polymers. escholarship.org

The preparation of barium nitrite involves different chemical principles altogether. One common method is the reduction of barium nitrate using a lead metal sponge in a boiling aqueous solution. pnu.ac.ir Another route is a precipitation reaction involving the mixing of barium chloride and lead(II) nitrite solutions, where the insoluble lead(II) chloride is filtered off. pnu.ac.ir These methods rely on redox or metathesis reactions, which are fundamentally different from the acid-base chemistry used for barium sulfamate and formate.

The following table provides a comparative overview of these synthetic methodologies.

| Compound | Typical Precursors | Solvent | Reaction Type | Key Conditions |

|---|---|---|---|---|

| Barium Sulfamate | Barium Carbonate, Sulfamic Acid | Water | Acid-Base Neutralization | Aqueous solution, stirring at room temperature |

| Barium (N,N-dimethylamino)diboranate | Barium Bromide, Sodium (N,N-dimethylamino)diboranate | THF, Diethyl Ether | Salt Metathesis | Anhydrous, inert atmosphere; often involves Lewis base adducts (e.g., crown ethers) |

| Barium Formate | Barium Carbonate, Formic Acid | Water | Acid-Base Neutralization | Aqueous solution; microwave-assisted methods for advanced frameworks |

| Barium Nitrite | 1) Barium Nitrate, Lead 2) Barium Chloride, Lead(II) Nitrite | Water | 1) Reduction 2) Metathesis (Precipitation) | 1) Boiling with lead sponge 2) Precipitation and filtration of insoluble byproduct |

Advanced Structural Elucidation and Crystallographic Investigations

Single Crystal X-ray Diffraction (SCXRD) for Molecular and Supramolecular Structure Determination

Single-crystal X-ray diffraction (SCXRD) stands as the definitive technique for unraveling the precise three-dimensional arrangement of atoms within a crystalline solid. This method would provide an unambiguous determination of the molecular and supramolecular structure of barium disulfamate.

A primary output of an SCXRD study is the precise measurement of bond lengths and angles. For barium disulfamate, this would involve determining the distances between the barium cation and the coordinating atoms of the disulfamate anions, as well as the internal geometry of the sulfamate (B1201201) group (S-O and S-N bond lengths, O-S-O, O-S-N, and S-N-H bond angles). This data is crucial for understanding the nature of the chemical bonds within the compound.

Table 1: Hypothetical Bond Lengths and Angles for Barium Disulfamate

| Bond/Angle | Hypothetical Value (Å/°) |

|---|---|

| Ba-O | 2.70 - 2.90 |

| S-O | 1.45 - 1.50 |

| S-N | 1.60 - 1.65 |

| O-S-O | 110 - 115 |

Note: The data in this table is hypothetical and serves as an example of what would be determined via SCXRD analysis.

The arrangement of the disulfamate anions around the central barium cation defines its coordination polyhedron. SCXRD analysis would reveal the coordination number of the barium ion and the specific geometry of the coordination sphere (e.g., octahedral, tetrahedral, etc.). This information is fundamental to understanding the solid-state chemistry of this salt.

Powder X-ray Diffraction (PXRD) for Phase Identification and Crystalline Purity

Powder X-ray diffraction (PXRD) is an essential tool for the characterization of polycrystalline materials. It serves as a rapid and reliable method for identifying the crystalline phases present in a bulk sample and assessing its purity. A PXRD pattern for a pure sample of barium disulfamate would consist of a unique set of diffraction peaks at specific angles, which serves as a "fingerprint" for the compound.

When a sample contains a mixture of crystalline phases, PXRD can be used for quantitative phase analysis (QPA). This involves determining the relative amounts of each phase in the mixture. By analyzing the intensities of the diffraction peaks corresponding to each component, it is possible to quantify the composition of the sample. This technique would be crucial for quality control in the synthesis of barium disulfamate, ensuring the absence of starting materials or impurity phases.

Characterization of Polymorphism and Solvates

Polymorphism, the ability of a solid material to exist in more than one crystalline form, and the formation of solvates (crystal forms containing solvent molecules) are critical aspects of materials science. These different forms can exhibit distinct physical and chemical properties. For sulfamate-containing compounds, the potential for polymorphism and solvate formation is an area of active investigation.

While specific studies on the polymorphism and solvates of barium disulfamate are not readily found in the public domain, the investigation of such phenomena would typically involve techniques such as X-ray diffraction (XRD), thermal analysis (e.g., DSC, TGA), and spectroscopy. The identification of different polymorphs or solvates is crucial as it can impact the material's stability, solubility, and other key characteristics. Research on related sulfonamide compounds has shown that solvate polymorphism can occur, with different crystal forms exhibiting unique structural arrangements.

Electron Diffraction and Microscopy for Nanocrystalline Materials

Electron diffraction and microscopy are powerful tools for characterizing the structure and morphology of materials at the nanoscale. These techniques are particularly valuable for studying nanocrystalline powders and thin films.

Transmission Electron Microscopy (TEM) for Microstructural Characterization

Transmission Electron Microscopy (TEM) provides high-resolution imaging of the internal structure of materials. In TEM, a beam of electrons is transmitted through an ultra-thin specimen, interacting with the specimen as it passes through. An image is formed from the interaction of the electrons with the sample, which is then magnified and focused onto an imaging device.

For the characterization of nanocrystalline barium disulfamate, TEM could provide invaluable information on:

Crystal Structure: High-resolution TEM (HRTEM) can reveal the atomic lattice of individual nanocrystals, allowing for the determination of crystal structure and the identification of defects.

Morphology and Size Distribution: TEM images can directly visualize the shape and size of nanoparticles, providing data for particle size distribution analysis.

Crystallinity: By observing the electron diffraction patterns, the degree of crystallinity of the material can be assessed.

While specific TEM studies on barium disulfamate are not available, the technique is widely used for similar inorganic compounds. For instance, TEM has been employed to study the nanostructure of barium sulfate (B86663) particles, revealing details about their size and morphology.

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is a versatile technique used to obtain high-resolution images of the surface of a sample. In SEM, a focused beam of electrons is scanned across the surface of a sample, and the signals that result from the electron-sample interaction are detected to form an image.

The application of SEM in the study of barium disulfamate could yield critical information regarding:

Surface Topography: SEM provides detailed three-dimensional-like images of the surface features, including texture and roughness.

Particle Morphology: The shape and size of individual particles or agglomerates can be clearly observed.

Compositional Analysis: When equipped with an energy-dispersive X-ray spectroscopy (EDS or EDX) detector, SEM can provide elemental analysis of the sample's surface.

Studies on barium sulfate have demonstrated the utility of SEM in observing the morphology of its particles, showing, for example, irregular and angular shapes for ground barium sulfate and smaller, generally round shapes for precipitated forms customs.go.jp.

Neutron Diffraction for Light Atom Localization and Magnetic Structures

Neutron diffraction is a powerful technique for determining the atomic and/or magnetic structure of a material. Unlike X-rays, which are scattered by the electron cloud, neutrons are scattered by the atomic nucleus. This property makes neutron diffraction particularly sensitive to the positions of light atoms, such as hydrogen, and allows for the study of magnetic ordering.

For barium disulfamate, neutron diffraction could be instrumental in:

Precise Localization of Hydrogen Atoms: In the sulfamate ion (H₂NSO₃⁻), the precise positions of the hydrogen atoms in the amine group are difficult to determine with X-ray diffraction. Neutron diffraction would provide a more accurate determination of the N-H bond lengths and angles.

Investigation of Magnetic Properties: While barium disulfamate is not expected to exhibit magnetic ordering, neutron diffraction is the primary technique for studying magnetic structures in materials containing magnetic ions.

Neutron diffraction studies have been conducted on sulfamic acid to accurately determine its crystal structure and on various sulfate-containing glasses to understand the local environment of the sulfate groups researchgate.netscispace.comacs.org. These studies highlight the potential of neutron diffraction to provide unique structural insights that are complementary to X-ray and electron diffraction techniques.

Data Tables

Due to the lack of specific experimental data for barium(2+);disulfamate in the reviewed literature, a data table with its crystallographic information cannot be provided. However, a table outlining the potential applications of the discussed analytical techniques for its characterization is presented below.

| Analytical Technique | Information Obtainable for this compound |

| X-ray Diffraction (XRD) | Crystal structure, phase identification, polymorphism, solvate characterization. |

| Transmission Electron Microscopy (TEM) | Nanoparticle morphology, size distribution, crystal lattice imaging, defect analysis. |

| Scanning Electron Microscopy (SEM) | Surface topography, particle shape and size, elemental composition (with EDS). |

| Neutron Diffraction | Precise localization of light atoms (e.g., hydrogen), detailed hydrogen bonding analysis. |

Comprehensive Spectroscopic and Spectrometric Characterization

Vibrational Spectroscopy for Functional Group and Lattice Mode Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, provides critical insights into the molecular vibrations of the sulfamate (B1201201) anion and the lattice modes of the crystalline structure of barium(2+);disulfamate.

FTIR spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds. For this compound, the FTIR spectrum is expected to be dominated by the vibrational modes of the sulfamate ion (H₂NSO₃⁻).

Based on studies of sulfamic acid and its alkali salts, the vibrational assignments for the sulfamate ion can be predicted. The sulfamate ion is proposed to have a Cₛ model. aip.org The key vibrational modes and their expected approximate wavenumbers are detailed in the table below.

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Description |

| N-H Stretching | 3200 - 3400 | Symmetric and asymmetric stretching of the N-H bonds in the amino group. |

| S-O Stretching | 1000 - 1250 | Asymmetric and symmetric stretching of the S-O bonds. |

| N-S Stretching | ~790 | Stretching vibration of the nitrogen-sulfur bond. aip.org |

| SO₃ Bending | 500 - 650 | Bending and rocking modes of the sulfonate group. |

| NH₂ Wagging/Twisting | Below 1000 | Out-of-plane bending modes of the amino group. |

This table is interactive. Users can sort the data by clicking on the column headers.

The presence of the barium cation can influence the vibrational frequencies of the sulfamate anion through ionic interactions and crystal packing effects, leading to slight shifts in the observed peak positions compared to other sulfamate salts.

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FTIR spectroscopy. It is particularly sensitive to symmetric vibrations and vibrations of non-polar bonds. The Raman spectrum of this compound would also be characterized by the vibrational modes of the sulfamate anion.

Similar to FTIR, the vibrational modes of the sulfamate ion will be prominent. The symmetric stretching modes, such as the symmetric S-O stretch, are expected to give strong signals in the Raman spectrum. The N-S stretching mode is also an important diagnostic peak. aip.org

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Description |

| N-H Stretching | 3200 - 3400 | Symmetric and asymmetric stretching of the N-H bonds. |

| Symmetric S-O Stretching | ~1050 | Strong, symmetric stretching of the S-O bonds. |

| Asymmetric S-O Stretching | ~1200 | Asymmetric stretching of the S-O bonds. |

| N-S Stretching | ~790 | Stretching of the nitrogen-sulfur bond. aip.org |

| SO₃ and NH₂ Deformational Modes | 400 - 800 | Bending and deformation modes of the sulfonate and amino groups. |

This table is interactive. Users can sort the data by clicking on the column headers.

Lattice modes, which are low-frequency vibrations corresponding to the collective motions of the ions in the crystal lattice, are typically observed in the far-infrared and low-frequency Raman regions (below 400 cm⁻¹). These modes are sensitive to the crystal structure and the nature of the cation.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. The XPS analysis of this compound would provide information on the binding energies of the core electrons of barium, sulfur, nitrogen, and oxygen.

The expected binding energies for the elements in this compound, based on data from related compounds, are summarized below.

| Element | Core Level | Expected Binding Energy (eV) | Chemical State Information |

| Barium (Ba) | 3d₅/₂ | ~780 - 781 | Characteristic of Ba²⁺ in ionic compounds. xpsfitting.com |

| Sulfur (S) | 2p | ~168 - 170 | Indicative of sulfur in the +6 oxidation state, as in sulfates and sulfamates. nih.gov |

| Nitrogen (N) | 1s | ~399 - 401 | Corresponds to the nitrogen in the amino group of the sulfamate. |

| Oxygen (O) | 1s | ~531 - 533 | Represents the oxygen atoms in the sulfonate group. |

This table is interactive. Users can sort the data by clicking on the column headers.

Angle-resolved XPS (ARXPS) is a non-destructive technique used to obtain depth-dependent compositional information from the near-surface region of a sample. By varying the take-off angle of the photoelectrons, the sampling depth can be changed. For a homogeneous sample of this compound, ARXPS would be expected to show a uniform distribution of barium, sulfur, nitrogen, and oxygen from the surface into the bulk. However, if surface contamination or degradation has occurred, ARXPS could reveal the presence of different chemical species at the outermost surface layer.

In situ and quasi in situ XPS allow for the analysis of a sample's surface under dynamic conditions, such as exposure to reactive gases, changes in temperature, or irradiation. For this compound, in situ XPS could be employed to study its thermal stability by monitoring changes in the elemental composition and chemical states as a function of temperature. For example, the technique could detect the onset of decomposition through changes in the S 2p or N 1s spectra. Similarly, its reactivity with atmospheric components like water vapor could be investigated by monitoring changes in the O 1s and other core level spectra under controlled environmental conditions.

Atomic Emission and Absorption Spectroscopy for Elemental Quantification

Atomic spectroscopy techniques are instrumental in determining the elemental composition of materials by measuring the absorption or emission of electromagnetic radiation by free atoms in the gaseous state. For this compound, these methods provide precise quantification of the barium content.

Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES), also known as Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES), is a powerful technique for the detection of chemical elements. wikipedia.orgdrawellanalytical.com It utilizes an inductively coupled plasma, typically of argon gas, to produce excited atoms and ions that emit electromagnetic radiation at wavelengths characteristic of a particular element. wikipedia.orgdrawellanalytical.com The plasma source temperature ranges from 6,000 to 10,000 K, ensuring the complete atomization and excitation of the sample. wikipedia.org

In the analysis of this compound, the sample is typically introduced as an aqueous solution into the plasma torch. The high temperature of the plasma desolvates, vaporizes, and excites the barium atoms. As these excited atoms relax to a lower energy state, they emit light at specific wavelengths. The intensity of this emitted light is directly proportional to the concentration of barium in the sample. wikipedia.org ICP-AES is particularly well-suited for refractory elements like barium, which may perform poorly with other methods like flame atomic absorption spectroscopy. shimadzu.com The technique offers high throughput, allowing for the rapid analysis of multiple samples. shimadzu.comwhitman.edu

| Parameter | Description | Typical Value for Barium Analysis | Reference |

|---|---|---|---|

| Principle | Measures the electromagnetic radiation emitted from excited atoms and ions in a high-temperature plasma. | - | wikipedia.org |

| Plasma Source | Inductively coupled argon plasma. | 6,000 - 10,000 K | wikipedia.org |

| Sample Introduction | Aqueous solution aspirated into a nebulizer. | - | shimadzu.com |

| Common Emission Wavelength | The characteristic wavelength monitored for barium quantification. | 233.5 nm | nih.gov |

| Detection Limits | Capable of detecting parts-per-billion (ppb) levels. | ~1-10 µg/L | cdc.gov |

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is an analytical technique renowned for its exceptional sensitivity in measuring elements at trace and ultra-trace levels. nih.govnih.gov Similar to ICP-AES, it employs an argon plasma source to decompose the sample into its constituent atoms, which are subsequently ionized. nih.gov These ions are then transferred to a mass spectrometer, which separates them based on their mass-to-charge ratio (m/z). nih.gov

For the elemental quantification of barium in this compound, ICP-MS offers superior detection limits compared to atomic absorption or emission techniques, often reaching parts-per-trillion (ppt) or even sub-ppt levels. nih.govanalytical.com.pe A significant advantage of ICP-MS is its multi-element capability, which allows for the simultaneous measurement of multiple elements in a single analysis. nih.gov The sample preparation is relatively straightforward, usually involving dilution or digestion of the compound before introduction to the plasma. nih.gov The high sensitivity and throughput make ICP-MS a versatile tool for purity analysis and trace contaminant determination. nih.govmdpi.com

| Parameter | Description | Typical Value for Barium Analysis | Reference |

|---|---|---|---|

| Principle | Uses an ICP to ionize the sample, followed by mass spectrometry to separate and quantify the ions. | - | nih.gov |

| Ionization Source | Inductively coupled argon plasma. | ~7,500 K | nih.gov |

| Detection | Mass spectrometer separates ions by mass-to-charge ratio. | - | nih.gov |

| Detection Limits | Extremely low, capable of reaching ng/L (ppt) or sub-ng/L (ppq) levels. | <1 µg/L | cdc.govnih.gov |

| Key Advantage | High sensitivity and multi-element capability. | - | nih.gov |

Flame Atomic Absorption Spectroscopy (FAAS) is a widely used technique for the elemental analysis of trace metals. azom.com The method involves introducing a sample solution into a flame, which converts the sample into free ground-state atoms. cabidigitallibrary.org A light source, typically a hollow cathode lamp specific to the element being analyzed, passes a beam of light through the atom cloud. whitman.edu The atoms absorb light at their characteristic wavelengths, and the amount of absorption is measured by a detector. This absorbance is proportional to the concentration of the element in the sample. azom.com

FAAS is a robust and relatively inexpensive method for quantifying the barium content in this compound. cdc.gov The U.S. Environmental Protection Agency (EPA) recommends FAAS for determining ppb (µg/L) levels of barium in water and wastewater. nih.govcdc.gov For barium analysis, a high-temperature flame, such as nitrous oxide-acetylene (approx. 2900 °C), is often used to overcome potential chemical interferences and ensure efficient atomization. cabidigitallibrary.orgwhitman.edu

| Parameter | Description | Typical Value for Barium Analysis | Reference |

|---|---|---|---|

| Principle | Measures the absorption of light by free atoms in a flame. | - | azom.com |

| Atomizer | Flame (Air-Acetylene or Nitrous Oxide-Acetylene). | Nitrous Oxide-Acetylene recommended | unt.edu |

| Light Source | Barium-specific hollow cathode lamp. | - | whitman.edu |

| Sensitivity | Typically in the parts-per-million (ppm) range. | ~0.1-1 mg/L | drawellanalytical.com |

| Regulatory Use | Recommended by the EPA (Method 7080) for barium in water. | - | nih.gov |

Graphite Furnace Atomic Absorption Spectroscopy (GFAAS), also known as Electrothermal Atomic Absorption Spectrometry (ETAAS), offers significantly higher sensitivity than FAAS. cabidigitallibrary.org Instead of a flame, GFAAS uses a small, electrically heated graphite tube to atomize the sample. cabidigitallibrary.orgepa.gov A small aliquot of the sample is placed in the tube, which then undergoes a programmed heating cycle to dry, char, and finally atomize the sample at temperatures up to 3000°C. cabidigitallibrary.org The longer residence time of the atoms in the optical path within the tube results in detection limits up to 1000 times lower than FAAS. cabidigitallibrary.org

This technique is highly suitable for determining very low concentrations of barium in this compound. GFAAS can detect barium at ppb (µg/L) and even parts-per-trillion (ppt) levels in aqueous media. nih.govcdc.gov However, the analysis of barium by GFAAS can present challenges, such as the formation of barium carbide in the furnace, which can reduce sensitivity. epa.gov Therefore, careful optimization of the temperature program and the potential use of matrix modifiers are often necessary. rsc.orgsemanticscholar.org

| Parameter | Description | Typical Value for Barium Analysis | Reference |

|---|---|---|---|

| Principle | Measures the absorption of light by free atoms vaporized in a heated graphite tube. | - | epa.gov |

| Atomizer | Electrically heated graphite tube. | Atomization temp. ~2550 °C | rsc.org |

| Key Advantage | Higher sensitivity and lower sample volume requirement compared to FAAS. | - | cdc.govepa.gov |

| Detection Limits | Sub-ppb range (µg/L to sub-µg/L). | ~2.5 µg/L | rsc.org |

| Potential Interference | Barium carbide formation, continuum emission from the heated tube. | - | epa.govrsc.org |

X-ray Fluorescence Spectroscopy (XFS) for Bulk Elemental Analysis

X-ray Fluorescence Spectroscopy (XFS or XRF) is a non-destructive analytical technique used to determine the elemental composition of materials. azolifesciences.com The process involves irradiating a sample with a primary X-ray source. This high-energy radiation dislodges an inner shell electron from an atom in the sample. The resulting vacancy is filled by an electron from a higher energy outer shell, and the energy difference is released as a secondary (fluorescent) X-ray. azolifesciences.com The energy of this fluorescent X-ray is characteristic of the element from which it was emitted, allowing for qualitative and quantitative analysis. azolifesciences.com

XFS is particularly useful for the bulk elemental analysis of this compound, especially in its solid or powder form. It provides a rapid and efficient means of confirming the presence and concentration of barium without complex sample preparation, such as dissolution. plos.orgnih.gov The technique is highly accurate for samples with high concentrations of the element of interest. nih.gov In the analysis of barium-containing ores, XFS is used to determine the content of various barium phases, such as barium sulfate (B86663) and barium carbonate, often after simple chemical separation steps to remove interfering elements. plos.orgdoaj.org

| Parameter | Description | Application to this compound | Reference |

|---|---|---|---|

| Principle | Detection of characteristic secondary X-rays emitted from a sample irradiated with a primary X-ray source. | Bulk elemental analysis for barium. | azolifesciences.com |

| Sample Form | Can analyze solids, powders, and liquids. | Ideal for solid or powdered barium sulfamate. | azolifesciences.com |

| Sample Preparation | Minimal, often only requiring sample fusion or pressing into a pellet. | Non-destructive and rapid. | plos.org |

| Key Advantage | Rapid, non-destructive, and suitable for high concentrations. | Quality control and bulk composition verification. | nih.gov |

| Detection Limit | Typically in the parts-per-million (ppm) range. | 72 µg/g for BaSO₄ in barite | doaj.org |

Computational Chemistry and Theoretical Investigations of Barium 2+ ;disulfamate

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules and materials. scirp.orgnih.gov DFT methods calculate the total energy of a system based on its electron density rather than a complex many-electron wavefunction, making it suitable for a wide range of systems. scielo.br For barium disulfamate, DFT would be the primary tool for investigating its fundamental electronic and structural properties.

A foundational step in any computational study is determining the lowest-energy arrangement of atoms, known as geometry optimization. For barium disulfamate, this would involve optimizing both the geometry of the individual disulfamate anion ([SO₃NH₂]⁻) and the three-dimensional crystal lattice of the Ba(SO₃NH₂)₂ salt.

The process begins with an initial guess of the atomic coordinates. For the crystal, this would typically be based on experimental data from X-ray diffraction. However, in the absence of published experimental crystal structures for barium disulfamate, a theoretical study would have to construct a plausible initial unit cell based on known structures of similar compounds, such as barium sulfate (B86663) (BaSO₄). researchgate.netsurfacenet.de The DFT algorithm then iteratively calculates the forces on each atom and adjusts their positions to minimize the total energy of the system until a stable equilibrium geometry is reached. scirp.org This optimized structure provides key information, including bond lengths, bond angles, and the lattice parameters of the unit cell.

Table 1: Illustrative Optimized Structural Parameters for Barium Disulfamate (Hypothetical DFT Results)

| Parameter | Description | Hypothetical Value |

|---|---|---|

| Unit Cell | ||

| a | Lattice Parameter | 9.15 Å |

| b | Lattice Parameter | 5.55 Å |

| c | Lattice Parameter | 7.25 Å |

| α, β, γ | Lattice Angles | 90° |

| Sulfamate (B1201201) Anion | ||

| S-O Bond Length | Average bond distance | 1.45 Å |

| S-N Bond Length | Bond distance | 1.65 Å |

| O-S-O Angle | Average bond angle | 112.5° |

| Coordination |

Note: The values in this table are hypothetical and serve to illustrate the typical outputs of a DFT geometry optimization. They are modeled on known values for similar structures like BaSO₄. materialsproject.org

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgossila.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the chemical stability and reactivity of a molecule. irjweb.com A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap suggests the molecule is more reactive. For an ionic solid like barium disulfamate, this analysis would typically be performed on the disulfamate anion to understand its intrinsic reactivity, or through band structure calculations for the bulk crystal, where the HOMO and LUMO are analogous to the valence band maximum and conduction band minimum, respectively. wikipedia.org

Table 2: Hypothetical Frontier Orbital Energies for the Disulfamate Anion

| Parameter | Description | Hypothetical Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -7.25 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.55 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 6.70 |

Note: This table presents illustrative energy values for the isolated anion, calculated using DFT. A large hypothetical gap of 6.70 eV would suggest the disulfamate anion is intrinsically stable.

DFT calculations can accurately predict vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic positions, a set of vibrational modes and their corresponding frequencies can be determined.

Post-Hartree-Fock Methods for High-Accuracy Calculations (e.g., Coupled-Cluster Theory, CCSD(T))

While DFT is highly versatile, post-Hartree-Fock methods are employed when extremely high accuracy is required. These methods build upon the foundational Hartree-Fock (HF) approximation, which models each electron in the average field of all others but neglects the instantaneous electron-electron correlations. wikipedia.orgarxiv.org

Post-HF methods systematically incorporate electron correlation, leading to more accurate energy and property calculations, albeit at a significantly higher computational cost. aps.org Methods like Møller-Plesset perturbation theory (MP2, MP3) and Configuration Interaction (CI) are common, but the "gold standard" is often considered to be Coupled-Cluster (CC) theory, particularly the CCSD(T) level, which includes single, double, and perturbative triple excitations. aps.orgarxiv.org

For a relatively simple system like the disulfamate anion, CCSD(T) calculations could provide benchmark values for its geometry and energy. For the extended solid-state crystal of barium disulfamate, such calculations are computationally prohibitive. However, they could be used to parameterize or validate less expensive methods like DFT or to study specific interactions, such as the binding energy between the Ba²⁺ cation and the [SO₃NH₂]⁻ anion, with high precision.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Phase Transitions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD provides insights into the dynamic behavior of materials that are inaccessible through static calculations. nih.gov

For barium disulfamate, MD simulations would be instrumental in studying:

Behavior in Solution: Simulating the dissolution of the Ba(SO₃NH₂)₂ crystal in water to understand hydration structures and ion mobility. Studies on similar systems, like barium sulfate, have used MD to investigate the interaction of ions with crystal surfaces. mdpi.comresearchgate.net

Thermal Properties: Observing how the crystal structure behaves at different temperatures, including the prediction of thermal expansion coefficients.

Phase Transitions: Simulating the conditions (e.g., temperature, pressure) under which barium disulfamate might undergo a change in its crystal structure.

MD simulations require a "force field"—a set of parameters that describes the potential energy of the system. These force fields can be derived from experimental data or from high-accuracy quantum mechanical calculations (like DFT or CCSD(T)), creating a powerful link between different computational scales.

Quantitative Structure-Property Relationship (QSPR) Modeling for Barium Sulfamates

Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach used to predict the properties of chemicals based on their molecular structure. nih.gov A QSPR model is a mathematical equation that correlates numerical descriptors of a molecule's structure (e.g., topological, electronic, or geometric indices) with a specific property (e.g., solubility, melting point, toxicity). nih.govrsc.org

Theoretical Investigation of Bonding Characteristics and Charge Distribution

Computational chemistry provides a powerful lens for examining the intricate details of chemical bonding and electron distribution within a compound like barium(2+);disulfamate. Although direct computational studies specifically targeting this compound are not extensively available in public literature, theoretical principles and data from analogous systems can be used to construct a detailed model of its bonding characteristics and charge distribution. Such an analysis is crucial for understanding the compound's stability, reactivity, and interactions at a molecular level.

The interaction between the barium cation (Ba²⁺) and the two sulfamate anions ([H₂NSO₃]⁻) is expected to be predominantly ionic. The large, electropositive barium ion is attracted to the negatively charged sulfamate groups. Within the sulfamate anion itself, the bonds exhibit a significant degree of covalent character, with polarity dictated by the differences in electronegativity between sulfur, oxygen, nitrogen, and hydrogen.

Theoretical investigations of the sulfamate moiety, often using proxies like N-methylsulfamate in computational models, reveal important insights into its electronic structure. These studies help in developing force field parameters for molecular dynamics simulations, which are essential for modeling the behavior of such molecules in various environments. The interactions between divalent cations, such as Ca²⁺ (which is chemically similar to Ba²⁺), and sulfamate groups have been a subject of such theoretical work, highlighting the complexities of these electrostatic interactions.

Bonding Characteristics

A theoretical model of this compound can be constructed to predict key bonding parameters. In such a model, the bond lengths and angles would be optimized to find the lowest energy conformation. The Ba-O and Ba-N bond lengths would be indicative of the strength and nature of the ionic interactions. Within the sulfamate anions, the S-O and S-N bond lengths would be influenced by the coordination to the barium ion.

Below is a table of hypothetical, yet plausible, bond lengths and angles for this compound, derived from theoretical considerations and data from related structures.

| Bond | Predicted Bond Length (Å) | Bond Angle | Predicted Bond Angle (°) |

| Ba-O | 2.65 - 2.85 | O-S-O | ~115 |

| Ba-N | 2.90 - 3.10 | O-S-N | ~104 |

| S-O (coordinated) | ~1.50 | S-N-H | ~110 |

| S-O (uncoordinated) | ~1.45 | H-N-H | ~107 |

| S-N | ~1.65 | ||

| N-H | ~1.01 |

Charge Distribution

The distribution of electronic charge within this compound is a critical aspect of its chemical nature. Methods like Mulliken population analysis are employed in computational chemistry to assign partial atomic charges, providing a quantitative picture of the charge distribution. While sensitive to the choice of the computational method, this analysis offers valuable insights into the electrostatic potential of the molecule.

In this compound, the barium atom would carry a significant positive charge, though likely less than its formal +2 charge due to some degree of charge transfer from the anions. The oxygen atoms, being highly electronegative, would bear the most substantial negative charges. The sulfur and nitrogen atoms would also have partial charges influenced by their bonding environment.

The following table presents a hypothetical Mulliken charge distribution for the atoms in this compound. This distribution is based on the known electronegativities of the elements and the expected ionic and covalent contributions to the bonding.

| Atom | Predicted Mulliken Charge (a.u.) |

| Ba | +1.80 to +1.95 |

| S | +1.20 to +1.40 |

| O | -0.80 to -0.95 |

| N | -0.90 to -1.10 |

| H | +0.35 to +0.45 |

Environmental Chemistry and Geochemical Interactions

Environmental Fate and Transport Mechanisms of Barium(2+);disulfamate

Detailed studies on the environmental fate and transport mechanisms of this compound are not present in the current body of scientific literature. The behavior of this specific compound in various environmental compartments remains largely uncharacterized.

Adsorption and Desorption Processes in Soil and Sediment Systems

Specific research on the adsorption and desorption characteristics of this compound in soil and sediment systems has not been identified. Generally, the mobility of barium in soils can be influenced by factors such as soil pH, cation exchange capacity, and the presence of anions like sulfate (B86663) and carbonate, which can lead to the precipitation of insoluble barium salts. cdc.gov However, without specific studies on the disulfamate form, it is not possible to provide quantitative data on its interaction with soil and sediment particles.

Degradation Pathways in Environmental Compartments (e.g., Hydrolysis, Photolysis)

There is a lack of information regarding the specific degradation pathways of this compound in environmental settings. One study noted the hydrolysis of sulfamic acid can be used to precipitate barium sulfate, which suggests that under certain conditions, the sulfamate (B1201201) ion can hydrolyze to form sulfate. acs.org This could potentially be a degradation pathway for the disulfamate anion in the environment, which would then influence the fate of the barium cation by forming sparingly soluble barium sulfate. cdc.govsantos.com However, studies specifically investigating the rates and mechanisms of hydrolysis or photolysis of this compound under environmentally relevant conditions are not available.

Mobility and Leaching Potential in Aquatic and Terrestrial Environments

The mobility and leaching potential of this compound in aquatic and terrestrial environments have not been specifically documented. The mobility of barium is generally low in environments where sulfate or carbonate are present, due to the formation of insoluble precipitates. cdc.govresearchgate.net The mobility of the disulfamate salt would depend on its solubility and the extent to which the disulfamate anion is subject to degradation or interaction with environmental media. Leaching tests conducted on other barium compounds, such as barium sulfate, have shown low levels of leachable barium. health.mil

Speciation and Complexation in Natural Water Bodies

Specific data on the speciation and complexation of this compound in natural water bodies is not available. In general, barium in natural waters is expected to exist primarily as the Ba²⁺ ion. researchgate.net Its concentration and speciation are significantly controlled by the presence of sulfate and carbonate ions, which form insoluble salts. mst.dk The potential for the disulfamate anion to form complexes with barium or other cations in natural waters has not been investigated.

Interactions with Natural Organic Matter and Biogeochemical Cycles

There is no specific information available on the interactions of this compound with natural organic matter or its role in biogeochemical cycles. Barium, as an element, participates in biogeochemical cycles, with its transport and partitioning being influenced by geological and biological processes. cdc.gov Natural organic matter can affect the mobility and bioavailability of metals in the environment, but its specific interactions with this compound have not been studied. csic.es

Advanced Materials Science Applications and Functional Properties

Barium(2+);Disulfamate in Energy Storage Technologies (e.g., Battery Materials)

While direct research on this compound for energy storage applications is not extensively documented in available literature, related barium compounds have been explored for enhancing battery components. Notably, barium sulfate (B86663) has been incorporated into composite membranes for lithium-ion batteries.

Table 1: Properties of Al₂O₃-BaSO₄ Composite Membrane for Li-ion Batteries

| Property | Description | Advantage | Source |

|---|---|---|---|

| Structure | Comprises a basement membrane with sequential coatings of an aluminum oxide slurry layer and a barium sulfate slurry layer. | The dual-coating offers combined benefits of both materials. | google.com |

| Thermal Stability | Exhibits low shrinkage under high-temperature conditions. | Enhances battery safety, especially during high-power usage. | google.com |

| Mechanical Strength | Possesses high resistance to puncture. | Increases the durability and lifespan of the battery cell. | google.com |

| Chemical Resistance | The barium sulfate layer is inert to hydrofluoric acid (HF). | Protects the membrane from chemical degradation, preventing failure of the ceramic layer. | google.com |

Potential as a Component in Catalytic Systems

The application of barium compounds in catalysis is an area of ongoing interest. Although specific studies detailing the catalytic use of this compound are limited, the role of other barium compounds, such as barium oxide, provides insight into the potential functions of barium centers in catalytic systems.

Barium compounds are utilized in catalysis primarily as promoters or stabilizers in complex catalytic systems. In automotive three-way catalytic converters (TWCs), for instance, the catalyst support (washcoat) is a high-surface-area material, typically γ-Al₂O₃, which is coated with catalytic metals like platinum, palladium, and rhodium. mdpi.commatthey.com This washcoat often includes stabilizers such as barium oxide to maintain the surface area and prevent thermal degradation at high operating temperatures. mdpi.com The presence of barium oxide helps to ensure the longevity and efficiency of the converter in transforming toxic exhaust gases like carbon monoxide, hydrocarbons, and nitrogen oxides into less harmful substances. matthey.comazom.com

The catalytic potential of barium centers stems from the fundamental principles of metal ion catalysis. The barium ion (Ba²⁺) possesses a +2 charge and can function as a Lewis acid. This property allows it to participate in catalytic cycles through several mechanisms:

Stabilization of Intermediates: The positive charge of the Ba²⁺ ion can stabilize negatively charged transition states or reaction intermediates, thereby lowering the activation energy of the reaction. youtube.com

Substrate Orientation: By coordinating with substrate molecules, the barium center can hold them in a specific orientation that is favorable for the reaction to occur. This proximity and alignment effect can significantly increase the reaction rate. youtube.com

Polarization of Bonds: The Lewis acidic nature of the barium ion can polarize chemical bonds within a substrate molecule, making them more susceptible to nucleophilic attack.

Formation of Active Species: In some cases, a metal ion can participate in redox cycles or help generate a potent nucleophile, such as a hydroxide (B78521) ion, at a specific site within the enzyme's active center. youtube.com

These general mechanisms are foundational to how metal ions, including potentially Ba²⁺ from compounds like barium disulfamate, could contribute to catalytic activity.

Integration into Smart Materials and Functional Devices (e.g., Sensors, Actuators)

Barium-containing compounds are integral to the development of various smart materials and functional devices due to their unique piezoelectric, dielectric, and electrochemical properties. Barium titanate (BaTiO₃) is a prominent example, known for its applications in actuators and advanced sensors. nih.govfrontiersin.org When incorporated into hydrogels, barium titanate nanoparticles can act as cross-linking agents, significantly enhancing the mechanical and piezoelectric properties of the composite material. nih.gov These smart hydrogels have potential applications in biomedical devices and soft robotics. Furthermore, barium titanate nanoparticles have been used to modulate neural activity through ultrasound-driven piezo-stimulation, highlighting their role in advanced therapeutic devices. frontiersin.org

In the realm of chemical sensors, significant research has focused on the development of selective and sensitive electrodes for detecting barium ions (Ba²⁺). These sensors are crucial for environmental and biological monitoring. Different approaches have been successfully demonstrated:

Nanoparticle-Based Electrochemical Sensors: Solid-state membrane and coated wire sensors have been fabricated using barium sulfate (BaSO₄) nanoparticles. These sensors show a linear response to Ba²⁺ ions over a wide concentration range with fast response times. ekb.egekb.eg

DNA-Based Ionophore Sensors: A novel approach utilizes DNA as a natural, eco-friendly ionophore in a coated wire electrode. This sensor demonstrates high selectivity and sensitivity for Ba²⁺, with a rapid response time and a wide operational pH range. nih.gov

Fluorescence-Based Sensors: Certain commercial molecular probes, initially designed for potassium ions, have shown a sensitive fluorescence response to barium ions, opening possibilities for optical detection methods. chemrxiv.org

Table 2: Performance Characteristics of Various Barium Ion (Ba²⁺) Sensors

| Sensor Type | Sensing Material/Ionophore | Linear Concentration Range | Limit of Detection (LOD) | Response Time | Source |

|---|---|---|---|---|---|

| Solid-State Membrane | BaSO₄ Nanoparticles | 1.0×10⁻⁵ – 1.0×10⁻¹ M | 2.7×10⁻⁶ M | ~1 s | ekb.egekb.eg |

| Coated Wire | BaSO₄ Nanoparticles | 1.0×10⁻⁵ – 1.0×10⁻¹ M | 2.5×10⁻⁶ M | ~1 s | ekb.egekb.eg |

| Coated Wire | DNA (Natural Ionophore) | 1.0×10⁻⁵ – 1.0×10⁻² M | Not specified | ~9 s | nih.gov |

| Fluorescence Probe | IPG Family Dyes | Saturation near 1 M Ba²⁺ | Not specified | < 1 min | chemrxiv.org |

Role in Biomedical Materials Science and Engineering (excluding direct biological effects)

The incorporation of barium ions and their compounds into biomaterials is a strategy used to enhance specific physical and mechanical properties of materials for medical applications. This section focuses on the non-biological roles of barium in material reinforcement and radiopacity.

Material Reinforcement: Barium ions (Ba²⁺) are effective cross-linking agents for polymeric biomaterials. As divalent cations, they can form robust ionic crosslinks between polymer chains, leading to materials with improved mechanical properties. nih.gov This crosslinking results in a stronger and more stable polymer matrix, characterized by a lower degree of swelling, tighter formation, and increased water resistance. nih.gov Barium can establish both temperature-independent ionic crosslinks and temperature-dependent physical crosslinks, the latter of which are formed by the aggregation of ion clusters. nih.gov This dual mechanism provides a versatile method for tuning the properties of hydrogels and other polymers used in tissue engineering and drug delivery systems. nih.gov

Radiopacity: Many polymeric biomaterials are inherently radiolucent, meaning they are transparent to X-rays, which makes them difficult to visualize after implantation. acs.org To overcome this, radiopaque fillers are incorporated into the polymer matrix. Barium compounds, particularly barium sulfate (BaSO₄), are widely used for this purpose due to the high atomic number of barium, which leads to greater X-ray attenuation. acs.orgmdpi.com

Barium sulfate is a preferred contrast agent because of its insolubility and non-toxicity in this form. mdpi.com It is commonly added to materials such as bone cements, dental composites, and polymeric stents at concentrations typically ranging from 10% to 40% by weight. mdpi.comnih.gov The addition of BaSO₄ not only renders the medical device visible under fluoroscopy or X-ray imaging, allowing for precise placement and monitoring, but can also enhance the material's mechanical properties, such as tensile strength and modulus. nih.gov

Table 3: Applications of Barium Sulfate (BaSO₄) as a Radiopacifier in Biomedical Materials

| Application Area | Polymer Matrix Example | Typical BaSO₄ Content (wt. %) | Purpose | Source |

|---|---|---|---|---|

| Orthopedics | Bone Cements (e.g., PMMA) | 8 - 15% | Visualization of cement distribution during joint arthroplasty. | nih.gov |

| Cardiovascular | Stents (e.g., PLGA, PLA) | 15 - 20% | Monitoring of stent placement, expansion, and biodegradation. Also enhances radial strength. | nih.gov |

| Medical Tubing | Catheters (e.g., Pebax®) | 10 - 30% | Increases X-ray contrast for guiding and placing catheters accurately. | mdpi.com |

| Dentistry | Restorative Resins, Luting Cements, Root Canal Sealers | 8 - 30% or higher | To distinguish restorative materials from natural tooth structures in radiographs. | nih.govscielo.br |

Lack of Publicly Available Research on this compound as a Polymer Crosslinking Agent

Extensive searches of publicly available scientific literature and research databases did not yield any specific studies or data regarding the investigation of crosslinking effects of this compound in polymer-barium systems. While the field of polymer science extensively covers various crosslinking agents and the use of barium compounds, such as barium sulfate as a filler, there is no discernible research focused on the application of barium disulfamate for creating crosslinks within polymer matrices.

Therefore, it is not possible to provide a detailed report, including research findings and data tables, on this specific topic as requested. The scientific community has not published research that would form the basis for an accurate and informative article section on the crosslinking effects of this compound.

Coordination Chemistry and Supramolecular Assembly of Sulfamate Ligands

Elucidation of Barium(2+) Coordination Motifs with Sulfamate (B1201201) Anions

The coordination environment of the barium(2+) ion is typically characterized by high coordination numbers due to its large ionic radius and the electrostatic nature of its bonding. In complexes with oxygen- and nitrogen-donating ligands, coordination numbers of 8 to 12 are common. For the disulfamate anion ([H₂NSO₃]⁻), coordination to the Ba²⁺ center would likely occur through the oxygen atoms of the sulfonate group, and potentially through the nitrogen atom of the amino group, allowing for various binding modes including monodentate, bidentate, and bridging interactions.

Without experimental crystallographic data for barium(2+);disulfamate, a precise description of the coordination motifs is speculative. Analysis of related structures, such as metal complexes with sulfonamides, indicates a strong tendency for the sulfonyl oxygens to participate in coordination. The amino group's involvement would depend on steric factors and the electronic environment.

Design and Synthesis of Novel Barium Sulfamate Coordination Polymers and Metal-Organic Frameworks

The development of coordination polymers and metal-organic frameworks (MOFs) relies on the predictable self-assembly of metal ions and organic linkers. The sulfamate ligand, with its multiple potential donor sites, could theoretically act as a linker to form extended one-, two-, or three-dimensional networks with barium(2+) ions. The synthesis of such materials would likely involve solvothermal or hydrothermal methods, reacting a soluble barium salt with a source of the sulfamate anion under controlled conditions.

While the synthesis of barium-based coordination polymers with other organic ligands has been reported, there is a lack of specific research detailing the design and synthesis of coordination polymers or MOFs using the simple disulfamate anion as the primary or sole building block. The creation of such materials would be a novel area of investigation within the field of inorganic material chemistry.

Supramolecular Interactions in Barium Sulfamate Crystal Engineering

The crystal engineering of barium sulfamate would be governed by a combination of coordination bonds and non-covalent interactions, which dictate the final crystal packing.

Influence of Co-ligands on this compound Coordination Sphere

The introduction of co-ligands into a barium sulfamate system would significantly alter the coordination sphere of the barium ion and the resulting crystal structure. Co-ligands, such as water, ammonia, or various organic molecules, could compete with the sulfamate anion for coordination sites on the barium center. This competition would influence the dimensionality and topology of any resulting coordination network. For instance, the presence of chelating co-ligands could lead to the formation of discrete molecular complexes rather than extended polymers. The nature of the co-ligand would also introduce new possibilities for supramolecular interactions, such as additional hydrogen bonding or pi-stacking, further diversifying the potential crystal structures. Research into mixed-ligand barium complexes is an active area, but specific studies involving the disulfamate anion as a primary ligand are not readily found.

Future Research Directions and Interdisciplinary Perspectives

Design and Synthesis of Tunable Barium Sulfamate (B1201201) Materials with Specific Functionalities

The synthesis of advanced materials with tailored properties is a cornerstone of modern materials science. Future research should focus on designing and synthesizing barium sulfamate-based materials where specific functionalities can be precisely controlled. This involves moving beyond conventional synthesis routes to explore methods that allow for the manipulation of crystal structure, particle size, morphology, and surface chemistry. researchgate.net

Key research objectives include:

Controlling Crystallization: Investigating the influence of various parameters such as reactant concentrations, temperature, pH, and the use of additives to guide the nucleation and growth of barium sulfamate crystals. researchgate.net Techniques like precipitation in controlled environments (e.g., microemulsions) could yield nanoparticles with unique properties. acs.org

Surface Modification: Developing methods to modify the surface of barium sulfamate particles. This could involve coating the particles with thin layers of other materials, such as metal oxides, to enhance properties like thermal stability, dispersibility in polymer matrices, or catalytic activity. iosrjournals.org

Hybrid Materials: Creating hybrid or composite materials incorporating barium sulfamate. For instance, copolymerizing functional monomers with precursors to generate polymer nanoparticles containing barium sulfamate could lead to novel materials for applications like advanced coatings or contrast agents. rsc.org

Table 1: Strategies for Synthesis of Tunable Barium Sulfamate Materials

| Synthesis Strategy | Parameters to Control | Target Functionality | Potential Application |

|---|---|---|---|

| Controlled Precipitation | Reactant concentration, Temperature, pH, Additives | Particle size, Morphology, Purity | Fillers, Pigments, Catalysis |

| Microemulsion Synthesis | Water-to-surfactant ratio, Solvent system | Nanoparticle formation, Uniform size distribution | Advanced coatings, Medical imaging |

| Surface Coating (e.g., with Fe₂O₃) | Coating thickness, Deposition method | Optical properties, Chemical resistance, Dispersibility | High-performance pigments, Protective coatings |

Application of In Operando and In Situ Characterization Techniques for Reaction Monitoring